“[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid” is a compound containing a thiophene ring and a sulfonamide functional group . It is related to 5-Chlorothiophene-2-sulfonyl chloride, which is an aromatic sulfonamide . This compound undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .
5-Chlorothiophene-2-sulfonyl chloride, a related compound, can be prepared from 2-chlorothiophene by reacting with chlorosulfonic acid in the presence of phosphorus pentachloride . This compound may be used in the preparation of various other compounds .
The molecular structure of this compound includes a thiophene ring and a sulfonamide functional group . The exact molecular structure would require more specific information or computational chemistry analysis.
The compound is likely to undergo reactions similar to other sulfonamides. For instance, 5-Chlorothiophene-2-sulfonyl chloride undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol . Electrophilic aromatic substitution is a common reaction for aromatic compounds .
5-Chlorothiophene-2-sulfonyl chloride, a related compound, has a refractive index of 1.586, a boiling point of 112-117 °C, and a density of 1.623 g/mL at 25 °C . The compound is soluble in some organic solvents, such as dimethyl sulfoxide (DMSO) and chloroform, but not easily soluble in water .
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid is a haem-independent sGC activator . This means it can activate sGC even when the enzyme's haem group, which is normally required for NO binding and activation, is absent or oxidized. The exact mechanism of action is not fully understood but is thought to involve direct binding to sGC, inducing a conformational change that promotes catalytic activity and cyclic GMP (cGMP) production. This increase in cGMP levels can lead to vasodilation and a decrease in blood pressure.
[(5-Chloro-thiophene-2-sulfonyl)-methyl-amino]-acetic acid, also known as HMR 1766, has been investigated as a potential therapeutic agent for cardiovascular diseases associated with endothelial dysfunction, such as hypertension. Preclinical studies have shown that HMR 1766 can lower blood pressure in animal models .
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6